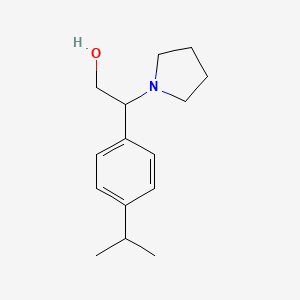![molecular formula C6H4BrN3S B12109672 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)
4-Amino-5-bromobenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-bromobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by amination. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with bromine to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under reflux conditions in solvents like acetonitrile or dichloromethane.
Oxidation/Reduction: Specific reagents and conditions vary, but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Scientific Research Applications
4-Amino-5-bromobenzo[c][1,2,5]thiadiazole has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural properties.
Materials Science: Employed in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole varies depending on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, disrupting cellular processes and leading to antimicrobial or anticancer effects.
Photophysical Properties: In organic electronics, the compound’s electron-donating and accepting properties facilitate charge transfer processes, making it useful in photovoltaic applications.
Comparison with Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share the thiadiazole core but differ in the substitution pattern, affecting their electronic and photophysical properties.
Benzo[d][1,2,3]thiadiazoles: These isomers have a different arrangement of the thiadiazole ring, leading to variations in reactivity and applications.
Uniqueness: 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole is unique due to the presence of both amino and bromine substituents, which provide versatile reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H4BrN3S |
|---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
5-bromo-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2 |
InChI Key |
ZPTMCCNDLRKYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)


![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)


![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)


![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)
